molecular formula C21H25NO7 B2702114 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1291866-10-8

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No. B2702114
CAS RN: 1291866-10-8
M. Wt: 403.431
InChI Key: BFELFCKMYXIQQC-UHFFFAOYSA-N
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Description

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antitumor Applications

Research has highlighted the significant potential of compounds structurally related to 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate in the realm of antitumor activity. Specifically, compounds with the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus have been synthesized, demonstrating potent antiproliferative effects by targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This indicates a promising avenue for the development of new antimitotic agents and tubulin inhibitors for cancer treatment (Romagnoli et al., 2008).

Antimicrobial and Antioxidant Activities

Further research into related chemical structures has unveiled compounds with outstanding antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized, showcasing excellent antibacterial and antifungal properties, alongside profound antioxidant potential. This underscores the versatility of these compounds in potentially addressing various microbial infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Nucleoside Protection for Oligodeoxyribonucleotide Synthesis

In the field of nucleic acid chemistry, the 3-methoxy-4-phenoxybenzoyl group, related to the core structure of interest, has been utilized for the protection of exocyclic amino groups of nucleosides. This approach has proven highly selective and provides stability against depurination, facilitating the synthesis of oligodeoxyribonucleotides via the phosphotriester approach on solid support. The advancements in this area could significantly enhance the efficiency and reliability of synthetic methodologies for nucleic acid research and therapeutic applications (Mishra & Misra, 1986).

Synthesis of Aromatic Polyimides

Investigations into novel aromatic polyimides using related chemical frameworks have led to the synthesis of new diamines, which, when polymerized with various anhydrides, produce polymers with notable solubility in organic solvents and high thermal stability. These materials present potential applications in the fields of advanced composites, coatings, and electronic materials due to their exceptional physical properties (Butt et al., 2005).

properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-13(14-7-6-8-16(9-14)25-2)22-19(23)12-29-21(24)15-10-17(26-3)20(28-5)18(11-15)27-4/h6-11,13H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFELFCKMYXIQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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